molecular formula C16H18N2O5 B15317776 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate

Cat. No.: B15317776
M. Wt: 318.32 g/mol
InChI Key: PPZQFXXYBUTKGV-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as toluene and catalysts like imidazole, with the reaction mixture being heated to around 100°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the high purity and consistency required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Mechanism of Action

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-acetamido-4-methylpentanoate

InChI

InChI=1S/C16H18N2O5/c1-9(2)8-13(17-10(3)19)16(22)23-18-14(20)11-6-4-5-7-12(11)15(18)21/h4-7,9,13H,8H2,1-3H3,(H,17,19)

InChI Key

PPZQFXXYBUTKGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C

Origin of Product

United States

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